1-(2,2-Dimethylcyclopropyl)butan-1-one
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Overview
Description
1-(2,2-Dimethylcyclopropyl)butan-1-one is a chemical compound with the molecular formula C9H16O. It is known for its unique chemical structure, which includes a cyclopropyl ring and a butanone group. This compound has garnered significant attention in various fields of research due to its potential biological activities and applications .
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)butan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
The compound has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include recommendations to avoid heat, sparks, open flames, and hot surfaces (P210), to keep the container tightly closed (P233), to use explosion-proof electrical equipment (P240, P241, P242, P243), to avoid breathing dust/fume/gas/mist/vapors/spray (P261), to wash thoroughly after handling (P264), to use only outdoors or in a well-ventilated area (P271), to wear protective gloves/protective clothing/eye protection/face protection (P280), and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylcyclopropyl)butan-1-one typically involves the reaction of 2,2-dimethylcyclopropylcarbinol with butanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as distillation and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethylcyclopropyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2,2-Dimethylcyclopropyl)ethan-1-one
- 1-(2,2-Dimethylcyclopropyl)propan-1-one
- 1-(2,2-Dimethylcyclopropyl)pentan-1-one
Comparison: 1-(2,2-Dimethylcyclopropyl)butan-1-one is unique due to its specific cyclopropyl and butanone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-(2,2-dimethylcyclopropyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-5-8(10)7-6-9(7,2)3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXFTOZMPWWWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CC1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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